4-methyl-N-(4-(3-(4-methylbenzamido)phenyl)thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-methyl-N-[3-[2-[(4-methylbenzoyl)amino]-1,3-thiazol-4-yl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O2S/c1-16-6-10-18(11-7-16)23(29)26-21-5-3-4-20(14-21)22-15-31-25(27-22)28-24(30)19-12-8-17(2)9-13-19/h3-15H,1-2H3,(H,26,29)(H,27,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJKMJMLHMTQRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(4-(3-(4-methylbenzamido)phenyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Amidation Reaction:
Coupling Reactions: The final step involves coupling the intermediate compounds to form the target molecule. This can be done using palladium-catalyzed cross-coupling reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(4-(3-(4-methylbenzamido)phenyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, which can reduce the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Introduction of halogenated derivatives.
Scientific Research Applications
4-methyl-N-(4-(3-(4-methylbenzamido)phenyl)thiazol-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-methyl-N-(4-(3-(4-methylbenzamido)phenyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways: It can modulate signaling pathways, leading to effects such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Analogues with Thiazole-Benzamide Scaffolds
Compound 9d ():
- Structure: 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide.
- Key Differences: Replaces the phenyl-benzamide group with a triazole-phenoxymethyl-benzodiazole moiety.
Compound 4a ():
- Structure: 4-Methyl-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide.
- Key Differences: Substitutes the phenyl group with pyridyl and morpholinomethyl groups.
- Impact: The pyridyl group introduces basicity, while morpholinomethyl improves solubility. These modifications may enhance bioavailability but reduce membrane permeability compared to the hydrophobic phenyl-benzamide in the target compound .
Compound 13f ():
- Structure : 3,4,5-Trimethoxy-N-(2-phenylthiazol-4-yl)benzamide.
- Key Differences : Replaces the 4-methyl group with trimethoxy substituents.
- Impact : The electron-rich methoxy groups increase polarity and may improve interactions with CYP3A4 or tyrosinase enzymes, as seen in related inhibitors .
Pharmacological and Physicochemical Properties
Key Observations :
- The dual benzamide groups may confer selectivity for targets requiring extended hydrophobic interactions, such as ATP-binding pockets in kinases .
Comparison with Analogues :
Biological Activity
4-methyl-N-(4-(3-(4-methylbenzamido)phenyl)thiazol-2-yl)benzamide is a complex organic compound belonging to the thiazole family, which is known for its diverse biological activities. This article aims to summarize the current understanding of its biological activity, including biochemical properties, cellular effects, and potential therapeutic applications.
Chemical Structure
The compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms. The structural formula can be represented as follows:
The biochemical properties of 4-methyl-N-(4-(3-(4-methylbenzamido)phenyl)thiazol-2-yl)benzamide are not fully elucidated. However, compounds within the thiazole class are known to interact with various enzymes and proteins, suggesting potential for diverse biological interactions.
Cellular Effects
Current research indicates that the specific cellular effects of this compound remain largely unknown. Nevertheless, thiazoles are recognized for their wide-ranging biological activities, including:
- Antioxidant
- Analgesic
- Anti-inflammatory
- Antimicrobial
- Antifungal
- Antiviral
- Diuretic
- Anticonvulsant
- Neuroprotective
- Antitumor or cytotoxic effects .
The precise molecular mechanisms by which 4-methyl-N-(4-(3-(4-methylbenzamido)phenyl)thiazol-2-yl)benzamide exerts its effects are not yet understood. However, thiazoles generally act through various mechanisms such as:
- Binding interactions with biomolecules
- Enzyme inhibition or activation
- Modulation of gene expression.
Applications in Scientific Research
The compound is being explored for several applications in scientific research:
- Chemistry : It serves as a building block for synthesizing more complex molecules.
- Biology : Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
- Medicine : Explored for therapeutic applications in treating diseases due to its diverse biological activity.
- Industry : Utilized in developing new materials with specific properties such as polymers and dyes.
Q & A
Q. What are the key synthetic methodologies for preparing 4-methyl-N-(4-(3-(4-methylbenzamido)phenyl)thiazol-2-yl)benzamide?
The synthesis typically involves multi-step reactions, starting with the formation of a thiazole core. A common approach includes:
- Cyclo-condensation : Reacting α-haloketones (e.g., 2-bromo-1-(3-trifluoromethyl)phenylethanone) with substituted thioamides under reflux in ethanol to form the thiazole ring .
- Amide Coupling : Introducing benzamide groups via reactions with activated carboxylic acid derivatives (e.g., benzoyl chloride) in the presence of bases like NaH or LiH .
- Optimization : Monitoring reaction progress via TLC and purifying intermediates via recrystallization or column chromatography .
Q. How is the compound characterized to confirm structural integrity and purity?
Key analytical methods include:
- Spectroscopy :
- ¹H/¹³C NMR : To verify aromatic proton environments and substituent positions (e.g., δ 7.47–8.36 ppm for aromatic protons in benzamide/thiazole moieties) .
- IR : Confirming functional groups like C=O (∼1650 cm⁻¹) and C=N (∼1599 cm⁻¹) .
- Mass Spectrometry : ESI-MS for molecular ion confirmation (e.g., m/z 381 [M+H]⁺ for fluorinated analogs) .
- Elemental Analysis : Validating C, H, N content against theoretical values .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Antimicrobial Screening : Agar diffusion assays against Gram-positive/negative bacteria and fungi, with MIC (Minimum Inhibitory Concentration) determination .
- Enzyme Inhibition : Fluorometric assays targeting kinases or proteases, using ATP/NADH-coupled methods .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Advanced Research Questions
Q. How can molecular docking elucidate its mechanism of action?
- Software Tools : AutoDock4 with flexible side-chain sampling to model ligand-receptor interactions .
- Validation : Redocking known ligands (e.g., imatinib) to benchmark pose reproducibility (RMSD < 2.0 Å) .
- Key Interactions : Hydrogen bonding with catalytic residues (e.g., Asp86 in kinases) and hydrophobic packing with trifluoromethyl/benzamide groups .
Q. What structural modifications enhance its pharmacological profile?
- Substitution Patterns :
- Thiazole Ring : Introducing electron-withdrawing groups (e.g., -CF₃) improves metabolic stability .
- Benzamide Moieties : Fluorination at para positions increases lipophilicity and bioavailability .
- SAR Studies : Comparing IC₅₀ values of analogs (e.g., 4-methoxy vs. 4-methyl derivatives) to identify pharmacophores .
Q. How do synthesis challenges like low yields or impurities affect scalability?
- Yield Optimization : Adjusting stoichiometry (e.g., 1.2 eq. of Grignard reagent) and solvent polarity (e.g., DMF for polar intermediates) .
- Purity Control : Using preparative HPLC to isolate diastereomers or regioisomers (e.g., Z/E isomers in hydrazono derivatives) .
Q. What computational methods predict its ADMET properties?
Q. How does the thiazole moiety contribute to target selectivity?
- Electron Density : The thiazole’s π-deficient nature facilitates π-π stacking with tyrosine residues in kinase active sites .
- Conformational Rigidity : Restricts rotational freedom, enhancing binding affinity (ΔG = -9.2 kcal/mol in docking) .
Notes
- Avoid abbreviations; use full chemical names.
- Focus on peer-reviewed synthesis and SAR data, excluding commercial sources.
- For experimental replication, refer to protocols in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
